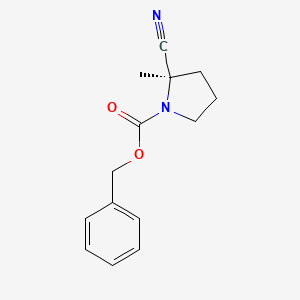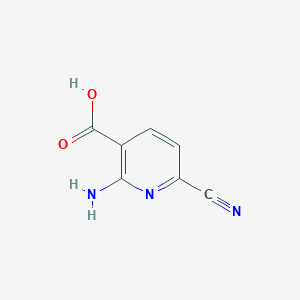
N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide: is a complex organic compound that features both iodopyridazine and trifluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Iodopyridazine Core: Starting with a pyridazine derivative, iodination is carried out using iodine and an oxidizing agent such as hydrogen peroxide.
Introduction of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a trifluoromethoxyphenyl group is introduced to the acetamide backbone.
Coupling Reaction: The final step involves coupling the iodopyridazine core with the trifluoromethoxyphenyl acetamide under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodopyridazine moiety.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetamide group to an amine.
Substitution: The iodopyridazine group can participate in substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under conditions like palladium-catalyzed cross-coupling.
Major Products
Oxidation: Products may include oxidized derivatives of the iodopyridazine moiety.
Reduction: Reduced forms of the acetamide group, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Biological Probes: Used in the design of probes for imaging and studying biological systems.
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Chemical Manufacturing: Used in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Applications in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Bromopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
- N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
- N-(6-Fluoropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
Uniqueness
N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the iodine atom, which can participate in specific reactions and interactions that other halogenated derivatives may not. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H9F3IN3O2 |
|---|---|
Molecular Weight |
423.13 g/mol |
IUPAC Name |
N-(6-iodopyridazin-3-yl)-2-[3-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H9F3IN3O2/c14-13(15,16)22-9-3-1-2-8(6-9)7-12(21)18-11-5-4-10(17)19-20-11/h1-6H,7H2,(H,18,20,21) |
InChI Key |
NJFKNFQTVYCKRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


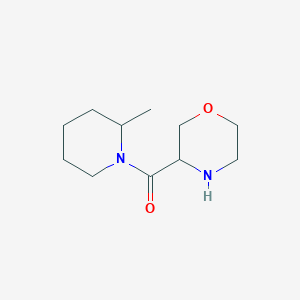

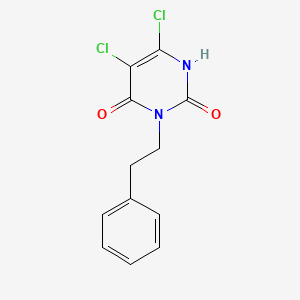
![2-(Difluoromethoxy)-7-iodobenzo[d]oxazole](/img/structure/B11778350.png)
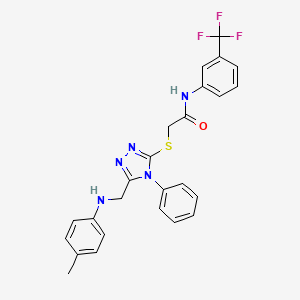

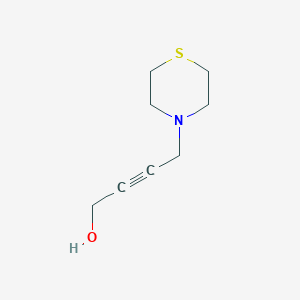
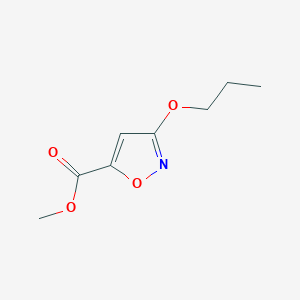
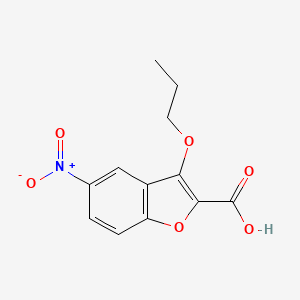
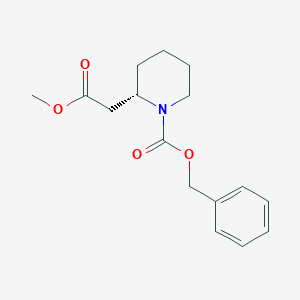
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole](/img/structure/B11778390.png)
![N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11778395.png)
